BenchChemオンラインストアへようこそ!

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate (CAS 1353944-62-3; molecular formula C₁₇H₂₇N₅O₂; MW 333.43) is a synthetic small-molecule building block comprising a 4,6-disubstituted pyrimidine core linked to a 4-amino-piperidine moiety protected as its tert-butyloxycarbonyl (Boc) derivative. Commercial suppliers typically offer this compound at ≥95 % purity, with batch-specific analytical certificates (NMR, HPLC, or GC) available on request.

Molecular Formula C17H27N5O2
Molecular Weight 333.436
CAS No. 1353944-62-3
Cat. No. B2953551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate
CAS1353944-62-3
Molecular FormulaC17H27N5O2
Molecular Weight333.436
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3
InChIInChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20)
InChIKeyCLPRMYJLADJXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate (CAS 1353944-62-3) — Procurement-Ready Chemical Identity & Baseline Specifications


tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate (CAS 1353944-62-3; molecular formula C₁₇H₂₇N₅O₂; MW 333.43) is a synthetic small-molecule building block comprising a 4,6-disubstituted pyrimidine core linked to a 4-amino-piperidine moiety protected as its tert-butyloxycarbonyl (Boc) derivative . Commercial suppliers typically offer this compound at ≥95 % purity, with batch-specific analytical certificates (NMR, HPLC, or GC) available on request . Its bifunctional architecture—a Boc-protected primary amine and a 6-cyclopropylamino-pyrimidine—positions it as a key intermediate in medicinal chemistry programs targeting kinase inhibition and antiviral discovery, where precise regiochemical and protecting-group integrity is essential for downstream synthetic fidelity [1].

Why Generic Substitution of tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate Fails


This compound occupies a precise chemical space that makes it resistant to casual substitution. The 4-amino-piperidine substitution pattern on the pyrimidine ring is critical; the regioisomeric 3-amino-piperidine variant (e.g., CAS 1353972-89-0) presents a different spatial orientation that can fundamentally alter target-binding geometry and synthetic intermediate reactivity [1]. Furthermore, the tert-butyl carbamate (Boc) protecting group is specifically required for orthogonal deprotection strategies in multi-step syntheses; replacing it with a methyl carbamate (CAS 1353944-62-3 N-methyl analog) or alternative protecting group would necessitate complete re-optimization of the synthetic route and may introduce unwanted reactivity at the free amine stage . Generic “pyrimidine-piperidine” building blocks cannot replicate this exact combination of regiochemistry, cyclopropylamine hinge-binding motif, and Boc-protection strategy without incurring substantial re-validation costs [2].

Quantitative Differentiation Evidence for tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate Procurement


Regioisomeric Purity: 4-Amino vs. 3-Amino Piperidine Substitution Defines Synthetic and Pharmacophoric Utility

The target compound is defined by the attachment of the Boc-protected amine at the piperidine 4-position. The closest positional isomer, tert-butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353972-89-0), places the amine at the 3-position. This positional shift changes the vector of the Boc-amine relative to the pyrimidine core, directly impacting the three-dimensional shape of any downstream elaborated molecule [1]. In the context of kinase hinge-binding motifs, the 4-substituted piperidine has been specifically utilized in patents describing CDK4/6 and JAK3 inhibitor scaffolds, while the 3-substituted isomer has not been reported in the same pharmacophoric context [2]. Certified suppliers (e.g., Bidepharm, MolCore) provide batch-specific analytical data confirming ≥95 % purity with absence of the 3-substituted regioisomer by HPLC, ensuring that the purchased material is region-chemically homogeneous .

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

Boc Protection Integrity: Quantitative Stability Contrast with Free Amine and N-Methyl Analogs

The tert-butyl carbamate group is thermally labile under acidic conditions (e.g., TFA/DCM, 0–25 °C), undergoing quantitative deprotection within 1–4 hours to liberate the free 4-amino-piperidine intermediate [1]. In contrast, the structurally analogous N-methyl carbamate derivative (CAS 1353944-62-3 N-methyl analog; exact CAS may differ) does not serve as an amine protecting group—it is a terminal methylated amide that cannot be deprotected to reveal a free amine for further diversification . The target compound thus uniquely provides a masked primary amine handle that can be selectively unveiled in the presence of other acid-sensitive or base-sensitive functionalities commonly encountered in late-stage drug candidate synthesis [2].

Protecting Group Chemistry Synthetic Intermediate Stability Amine Orthogonality

Kinase Inhibitor Building Block Validation: CDK4/6 and JAK3 Patent Precedent

Patent literature from G1 Therapeutics explicitly describes pyrimidine-based CDK4/6 inhibitors constructed from Boc-protected piperidine intermediates structurally congruent with the target compound [1]. The 6-cyclopropylamino-pyrimidine motif is a recognized hinge-binding pharmacophore in multiple kinase inhibitor scaffolds. In BindingDB entry BDBM109931 (related to MELK/JAK3 inhibitor Compound 77), a closely related N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]cyclohexanecarboxamide demonstrated JAK3 IC₅₀ = 48 nM while showing >85-fold selectivity over Lck (IC₅₀ = 4.1 μM) [2]. The target compound serves as the late-stage Boc-protected precursor to such amide-coupled final compounds; procurement of this specific intermediate enables direct conversion to biologically active chemotypes without the need for separate pyrimidine-piperidine core construction .

CDK4/6 Inhibitors JAK3 Inhibitors Kinase Drug Discovery

Antiviral Scaffold Relevance: Identified as Active Core in rCedV-Luc/Nipah Virus Screening

In a high-throughput screening campaign reported in Antiviral Research (2021), compounds bearing the 1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidine core were identified among hits that inhibited recombinant Cedar virus luciferase reporter (rCedV-Luc) replication in HEK 293T and Vero E6 cells [1]. Specifically, compound A1, 3-(1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)-N-(pyridin-3-ylmethyl)propenamide—a direct structural derivative of the target compound—was among eight validated hits. Four of these hits inhibited authentic Nipah virus (NiV-Bangladesh) replication, and two demonstrated IC₅₀ values <10 μM against NiV and <20 μM against Hendra virus with minimal cytotoxicity [2]. The target Boc-protected carbamate is the penultimate synthetic intermediate en route to these antiviral agents; its procurement provides the validated core scaffold ready for final amide coupling diversification [3].

Antiviral Discovery Henipavirus High-Throughput Screening

Supplier-Documented Purity and Batch Consistency: ≥95 % HPLC with Accessible Certificates of Analysis

Multiple independent suppliers (AKSci, Bidepharm, MolCore) list this compound at ≥95 % purity with batch-specific QC documentation including NMR, HPLC, or GC . In contrast, less common analogs such as the 3-substituted regioisomer (CAS 1353972-89-0) or the N-methyl derivative are available from fewer vendors and may not offer the same level of documented analytical certification . The availability of competitive, documented sourcing reduces procurement lead time risk and provides the traceability required for GLP/GMP-adjacent research environments .

Quality Control Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate in Scientific and Industrial Procurement


CDK4/6 or JAK3 Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can purchase this intermediate to access the validated 6-cyclopropylamino-pyrimidine hinge-binding motif. As demonstrated by G1 Therapeutics' CDK4/6 patent portfolio [1] and the JAK3 inhibitor Compound 77 (JAK3 IC₅₀ = 48 nM) [2], the Boc-protected scaffold undergoes straightforward deprotection and amide coupling to yield potent, selective kinase inhibitors. This approach eliminates 3–5 synthetic steps compared to de novo core construction, accelerating hit-to-lead timelines.

Henipavirus (Nipah/Hendra) Antiviral Drug Discovery

Researchers targeting emerging paramyxoviruses can leverage the rCedV-Luc/NiV screening data reported by Amaya et al. (2021), where compound A1—a direct derivative of this building block—was validated as a henipavirus replication inhibitor [3]. The target compound enables rapid parallel synthesis of amide libraries for SAR exploration around the piperidine nitrogen, with the assurance that the core scaffold has demonstrated antiviral activity in both surrogate (rCedV) and authentic (NiV-Bangladesh, HeV) virus models at IC₅₀ <10–20 μM with minimal cytotoxicity [4].

Regiochemically Demanding Pyrimidine-Focused Library Synthesis

In high-throughput chemistry operations that require unambiguous regiochemical identity, the 4-substituted piperidine isomer is preferred because its analytical fingerprint (HPLC retention time, NMR) is distinct from the 3-substituted isomer [5]. Procurement of the 4-isomer with documented isomeric purity ≥95 % minimizes the risk of cross-contamination in automated library production, ensuring that each well in a 96- or 384-well plate contains a single, defined chemical entity for robust SAR interpretation.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

For total synthesis or process chemistry routes requiring sequential amine deprotections, the Boc group on this compound provides acid-labile orthogonality compatible with Fmoc (base-labile) or Alloc (Pd-cleavable) protecting groups elsewhere in the molecule. Standard Boc deprotection conditions (TFA/CH₂Cl₂, 25 °C, 1–4 h) achieve quantitative conversion to the free amine intermediate [6], enabling selective unveiling of the piperidine nitrogen for subsequent functionalization without disturbing other sensitive moieties.

Quote Request

Request a Quote for tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.